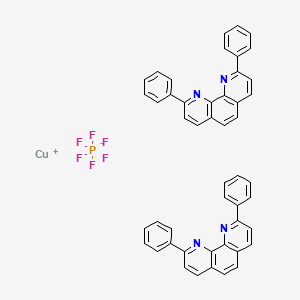
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate is a copper complex known for its long-lived charge-transfer excited state. This compound exhibits luminescence at room temperature in solution and is notable for its stability in polar media . It has applications in various fields due to its unique photophysical properties.
Preparation Methods
The synthesis of Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate typically involves the reaction of copper(I) salts with 2,9-diphenyl-1,10-phenanthroline ligands. The reaction is carried out under inert conditions to prevent oxidation of the copper(I) ion. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in redox reactions, often facilitated by its photophysical properties.
Substitution: Ligand exchange reactions can occur, where the 2,9-diphenyl-1,10-phenanthroline ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate has a wide range of scientific research applications:
Chemistry: Used as a photoredox catalyst in organic synthesis, facilitating various chemical transformations.
Biology: Investigated for its potential use in biological imaging due to its luminescent properties.
Medicine: Explored for its antiprotozoal activity, showing promise against certain strains of malaria.
Mechanism of Action
The mechanism of action of Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate involves its ability to undergo efficient redox photochemistry. The copper(I) center can participate in electron transfer reactions, facilitated by the 2,9-diphenyl-1,10-phenanthroline ligands. These reactions often involve the formation of charge-transfer excited states, which can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar compounds to Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate include other copper(I) complexes with phenanthroline ligands, such as:
Bis(1,10-phenanthroline)copper(I): Known for its mechanochromic properties.
Bis(2,9-diaryl-1,10-phenanthroline)copper(I): Exhibits similar photophysical properties but with different aryl substituents.
The uniqueness of this compound lies in its long-lived emission and stability in polar media, making it particularly useful in aqueous environments .
Properties
Molecular Formula |
C48H32CuF6N4P |
|---|---|
Molecular Weight |
873.3 g/mol |
IUPAC Name |
copper(1+);2,9-diphenyl-1,10-phenanthroline;hexafluorophosphate |
InChI |
InChI=1S/2C24H16N2.Cu.F6P/c2*1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22(18-9-5-2-6-10-18)26-24(20)23(19)25-21;;1-7(2,3,4,5)6/h2*1-16H;;/q;;+1;-1 |
InChI Key |
CFIGWGVRHAHYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5)C=C2.C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5)C=C2.F[P-](F)(F)(F)(F)F.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















